molecular formula C19H19BrN2O2 B4704760 2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide

Cat. No.: B4704760
M. Wt: 387.3 g/mol
InChI Key: FLJSAWOSKJLGSA-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a bromo-substituted phenoxy group, a tert-butyl group, and a cyanophenyl group attached to an acetamide backbone.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-19(2,3)14-8-9-17(15(20)10-14)24-12-18(23)22-16-7-5-4-6-13(16)11-21/h4-10H,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSAWOSKJLGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide typically involves a multi-step process:

    Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the ortho position.

    Etherification: The brominated product is then reacted with 2-bromoacetyl chloride in the presence of a base to form the phenoxyacetyl intermediate.

    Amidation: The intermediate is subsequently reacted with 2-cyanophenylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(2-cyanophenyl)acetamide
  • 2-(2-chloro-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide
  • 2-(2-bromo-4-tert-butylphenoxy)-N-(4-cyanophenyl)acetamide

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the bromo and cyanophenyl groups contribute to its reactivity and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide
Reactant of Route 2
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2-(2-bromo-4-tert-butylphenoxy)-N-(2-cyanophenyl)acetamide

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